molecular formula C22H36NNiS10 B3428546 Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium CAS No. 68401-87-6

Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

Cat. No.: B3428546
CAS No.: 68401-87-6
M. Wt: 693.9 g/mol
InChI Key: RORVWUFVFQXASJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium consists of a Ni³⁺ center coordinated by two 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit²⁻) ligands, forming a [Ni(dmit)₂]⁻ anion, with tetrabutylammonium (TBA⁺) as the counterion. The dmit²⁻ ligand is a redox-active, π-conjugated dithiolene system that facilitates charge delocalization and metal-ligand orbital mixing, enabling unique electronic and magnetic properties . The TBA⁺ cation enhances solubility in organic solvents and influences crystal packing via non-covalent interactions .

Properties

IUPAC Name

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORVWUFVFQXASJ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36NNiS10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572371
Record name Nickel(3+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68401-87-6
Record name Nickel(3+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium typically involves the reaction of nickel salts with 1,3-dithiole-2-thione-4,5-dithiolate ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as acetonitrile or dimethylformamide . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired complex.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic structure of the nickel center and the nature of the dithiolate ligands .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of higher oxidation state nickel complexes, while reduction reactions can yield lower oxidation state species .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H36NNiS10
  • Molecular Weight : 693.9 g/mol
  • CAS Number : 68401-87-6

The compound features a nickel ion coordinated with dithiole ligands, which are known for their ability to form stable complexes through sulfur atoms. The tetrabutylammonium cation enhances the solubility of the complex in organic solvents, facilitating its use in various applications.

Electrochemistry

Nickel(dmit) complexes exhibit interesting electrochemical properties, making them suitable for applications in electrochemical sensors and energy storage devices. Their ability to undergo reversible redox reactions allows them to be utilized in batteries and supercapacitors.

Catalysis

The Ni(dmit) complex has been explored as a catalyst in organic reactions, particularly in the oxidation of organic substrates. Its unique electronic structure can facilitate electron transfer processes, enhancing reaction rates and selectivity.

Material Science

Due to its conductive properties, the Ni(dmit) complex is being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form thin films makes it suitable for incorporation into various electronic devices.

Biological Applications

Research has indicated potential uses of nickel(dmit) complexes in biological systems, particularly in the development of new pharmaceuticals. The compound's interaction with biological molecules can be harnessed for drug delivery systems or as a therapeutic agent.

Case Study 1: Electrochemical Sensors

A study demonstrated that Ni(dmit) complexes could be used to construct highly sensitive electrochemical sensors for detecting environmental pollutants. The sensors showed a significant response to heavy metal ions, indicating the potential for environmental monitoring applications .

Case Study 2: Catalytic Oxidation Reactions

In a catalytic study, the Ni(dmit) complex was employed to oxidize alcohols to carbonyl compounds under mild conditions. The results indicated high yields and selectivity, showcasing the compound's effectiveness as a catalyst in synthetic organic chemistry .

Case Study 3: Organic Electronics

Research on the integration of Ni(dmit) complexes into OLEDs revealed enhanced light emission properties compared to traditional materials. The study highlighted the potential for these complexes to improve the efficiency and performance of organic light-emitting devices .

Mechanism of Action

The mechanism by which Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium exerts its effects is primarily related to its electronic structure. The nickel center can undergo various oxidation states, facilitating electron transfer processes. The dithiolate ligands play a crucial role in stabilizing these oxidation states and enabling efficient electron delocalization . This compound interacts with molecular targets through coordination bonds, influencing pathways involved in electron transfer and catalysis .

Comparison with Similar Compounds

Nickel Dithiolene Complexes with Different Counterions

The choice of counterion significantly impacts structural and electronic properties. For example:

Compound Counterion Key Properties Reference
[Ni(dmit)₂]⁻ with TBA⁺ Tetrabutylammonium Enhanced solubility, optical nonlinearity (e.g., reverse saturable absorption)
[Ni(dmit)₂]⁻ with 1-(3,4-dichlorobenzyl)pyridinium Organic cation 3D supramolecular networks via S–S, Ni–S, and C–H···S interactions
[Ni(dmit)₂]⁻ with N-benzyl-N,N-dimethyloctadecan-1-aminium Bulky ammonium Extended anion sheets via Ni–S interactions (3.734 Å)
[Ni(dmit)₂]⁻ with guanidinium Small inorganic cation High electrical conductivity due to tight π-stacking

The TBA⁺ in the target compound reduces intermolecular Coulombic repulsion, enabling isolation of discrete [Ni(dmit)₂]⁻ units, whereas smaller cations promote closer anion-anion contacts for charge transport .

Nickel vs. Palladium Dithiolene Complexes

Replacing Ni³⁺ with Pd²⁺ alters redox behavior and conductivity:

Property Ni(dmit)₂⁻ (Ni³⁺) Pd(dmit)₂ⁿ⁻ (Pd²⁺/Pd³⁺) Reference
Oxidation State Stability Stable as Ni³⁺ Mixed-valent states common
Conductivity Moderate (semiconductor) Higher (metallic in β-phase Pd salts)
Adsorption on TiO₂ Stronger Ni–S bonding Pd complexes show charge-transfer transitions

Ni³⁺ complexes exhibit localized magnetism due to the +3 oxidation state, while Pd systems often display delocalized electron behavior suitable for conductive materials .

Multinuclear Nickel Dithiolene Complexes

Multinuclear Ni complexes contrast with mononuclear [Ni(dmit)₂]⁻ in magnetic and structural features:

Compound Nuclearity Oxidation States Properties Reference
[Ni₂(dmit)₃] Dinuclear Mixed Ni²⁺/Ni³⁺ Antiferromagnetic coupling
[Ni₃(edt)₄(dmit)₂]²⁻ Trinuclear Partial Ni³⁺ Extended π-ligand contributions to orbitals
[Ni₅(edt)₄(dmit)₂]²⁻ Pentanuclear Mixed states Stabilized by ligand bridging

Mononuclear [Ni(dmit)₂]⁻ lacks inter-metal magnetic exchange but shows ligand-centered redox activity, whereas multinuclear systems enable cooperative magnetism .

Ligand Variants in Nickel Complexes

Replacing dmit²⁻ with related dithiolenes modifies electronic structure:

Ligand Example Compound Effect on Properties Reference
edt²⁻ (ethane-1,2-dithiolate) [Ni₂(edt)₃]²⁻ Reduced π-conjugation; weaker conductivity
pdt²⁻ (propane-1,2-dithiolate) [Ni₃(pdt)₂(dmit)₂]²⁻ Flexible bridging; tunable nuclearity
dtdt²⁻ (5,7-dihydro-1,4,6-trithiin-2,3-dithiolate) [Pd(dtdt)₂]ⁿ⁻ Enhanced steric bulk; altered stacking

The dmit²⁻ ligand’s extended π-system in the target compound supports stronger metal-ligand charge transfer, critical for optical and magnetic applications .

Biological Activity

Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium, also known as tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III), is a complex compound that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C22H36NNiS10
  • Molecular Weight : 693.83 g/mol
  • CAS Number : 68401-88-7
  • IUPAC Name : this compound
  • Physical Form : Crystalline powder
  • Percent Purity : ≥98.0% .

Antitumor Potential

Research indicates that nickel complexes, particularly those involving dithiocarbazates and dithiole derivatives, exhibit significant antitumor activity. For instance, studies have shown that certain nickel complexes can induce cell death in various cancer cell lines through apoptosis mechanisms. The presence of dithiolate ligands enhances the biological activity of these metal complexes.

Case Study Findings :

  • Cytotoxicity Assays : Nickel(3+) complexes have been tested against several cancer cell lines including MCF7 (breast cancer), HT29 (colon cancer), and HepG2 (liver cancer). Results demonstrated IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
    Cell LineIC50 Value (µM)Reference
    MCF712.5
    HT2915.0
    HepG218.0
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects include:
    • Induction of oxidative stress leading to apoptosis.
    • Interaction with DNA and proteins through coordination bonds.
    • Modulation of cellular signaling pathways involved in cell proliferation and survival .

Other Biological Activities

In addition to antitumor properties, nickel complexes have been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that nickel dithiolene complexes possess antimicrobial properties against various bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus25
    Escherichia coli30
  • Antioxidant Properties : The ability of these complexes to scavenge free radicals has been noted in vitro, indicating potential applications in preventing oxidative stress-related diseases .

Research Insights

The synthesis and characterization of nickel(3+) complexes often involve advanced techniques such as X-ray diffraction and mass spectrometry to elucidate their structure and confirm their purity. Molecular docking studies have also been employed to predict interactions with biological macromolecules.

Table of Key Research Findings

Study ReferenceBiological Activity AssessedKey Findings
Nanjundan et al., 2021 Antitumor activitySignificant cytotoxicity against MCF7 cells; apoptosis induction observed.
Elsayed et al., 2021 Antimicrobial propertiesEffective against Staphylococcus aureus and E. coli at low MIC values.
Cavalcante et al., 2022 Antioxidant activityExhibited strong free radical scavenging ability in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing Nickel(3+) dithiolate complexes with tetrabutylazanium counterions?

  • Methodological Answer : Synthesis typically involves stoichiometric reactions under inert atmospheres to prevent oxidation. Key variables include solvent polarity (e.g., acetonitrile or DMF), temperature (60–80°C), and molar ratios of precursors (e.g., nickel salts to dithiolate ligands). Purification via recrystallization or column chromatography is critical to isolate pure complexes. Monitor reaction progress using UV-Vis spectroscopy to track ligand-metal charge transfer bands .

Q. Which characterization techniques are essential for confirming the structural integrity of Nickel(3+) dithiolate complexes?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms ligand coordination geometry .
  • Electron Paramagnetic Resonance (EPR) : Detects paramagnetic Ni³+ centers and ligand radical contributions .
  • FT-IR and Raman Spectroscopy : Identifies sulfur-based vibrational modes (e.g., ν(C=S) at ~1050 cm⁻¹) and metal-ligand bonds .
  • Elemental Analysis : Validates stoichiometry and purity.

Q. How can researchers assess the stability of Nickel(3+) dithiolate complexes under varying environmental conditions?

  • Methodological Answer : Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Use cyclic voltammetry to monitor redox stability and UV-Vis spectroscopy to detect decomposition products (e.g., ligand dissociation). Thermogravimetric analysis (TGA) quantifies thermal stability, with decomposition temperatures >200°C indicating robust frameworks .

Advanced Research Questions

Q. What computational and experimental approaches elucidate the electronic structure and redox behavior of Nickel(3+) dithiolate complexes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models frontier molecular orbitals to predict redox potentials and ligand-metal charge transfer dynamics.
  • X-ray Absorption Spectroscopy (XAS) : Probes oxidation states and local coordination environments at the Ni K-edge.
  • Magnetic Susceptibility Measurements : Correlate spin states (e.g., high-spin Ni³+) with electronic configurations.
  • Compare experimental redox potentials (from cyclic voltammetry) with DFT-derived values to validate theoretical models .

Q. How can conflicting data between crystallographic and spectroscopic analyses be resolved?

  • Methodological Answer : Cross-validate results using complementary techniques. For example, if XRD shows a distorted octahedral geometry but EPR suggests a square-planar configuration:

  • Re-examine crystallographic data for disorder or solvent effects.
  • Perform temperature-dependent EPR to assess structural flexibility.
  • Use extended X-ray absorption fine structure (EXAFS) to refine bond distances and angles.
  • Apply error analysis frameworks to quantify uncertainties in crystallographic refinements .

Q. What mechanistic insights guide the application of Nickel(3+) dithiolate complexes in catalytic systems (e.g., energy storage or small-molecule activation)?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation during catalytic cycles.
  • Isotopic Labeling : Employ deuterated solvents or ¹⁸O-labeled substrates to trace reaction pathways.
  • In-situ Spectroelectrochemistry : Monitor redox-active intermediates under applied potentials.
  • Compare turnover frequencies (TOFs) and activation barriers with analogous complexes to identify structure-activity relationships .

Methodological Considerations

  • Safety Protocols : Handle tetrabutylazanium salts in fume hoods due to potential respiratory irritancy. Use gloveboxes for air-sensitive nickel complexes .
  • Data Reproducibility : Document synthetic conditions (e.g., solvent purity, drying protocols) meticulously to mitigate batch-to-batch variability .
  • Ethical and Environmental Compliance : Adopt green chemistry principles (e.g., solvent recycling) and adhere to waste disposal regulations for heavy metals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Reactant of Route 2
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.